molecular formula C15H22ClNO2S B6918214 N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

Cat. No.: B6918214
M. Wt: 315.9 g/mol
InChI Key: KDXXYTZGJASONI-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is a chemical compound with a complex structure that includes a chlorophenyl group, a methylpropyl group, and a dioxothian-3-amine moiety

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2S/c1-15(2,12-5-3-6-13(16)9-12)11-17-14-7-4-8-20(18,19)10-14/h3,5-6,9,14,17H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXYTZGJASONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCS(=O)(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine involves several steps. One common method includes the reaction of 3-chlorophenylacetonitrile with 2-methylpropylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine can be compared with similar compounds, such as:

    N-(3-chlorophenyl)-2-methylbenzamide: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

    3-chloro-N-methylaniline: This compound shares the chlorophenyl group but has different substituents and chemical properties.

    N-(3,5-dichlorophenyl)-2-methylbenzamide: This compound has additional chlorine atoms on the phenyl ring, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

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